molecular formula C16H13NO2 B11864350 1H-Indole, 1-(4-methoxybenzoyl)- CAS No. 52498-87-0

1H-Indole, 1-(4-methoxybenzoyl)-

Cat. No.: B11864350
CAS No.: 52498-87-0
M. Wt: 251.28 g/mol
InChI Key: JHBJNRSAHCAKEY-UHFFFAOYSA-N
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Description

(1H-Indol-1-yl)(4-methoxyphenyl)methanone is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-1-yl)(4-methoxyphenyl)methanone typically involves the reaction of an indole derivative with a methoxybenzoyl chloride. One common method includes dissolving N-(3-ethylmorpholine)-5-methoxy indole in anhydrous dichloromethane, followed by the addition of 4-methoxy benzoyl chloride and aluminium chloride under nitrogen atmosphere. The reaction mixture is stirred at room temperature, and the product is purified using column chromatography .

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.

    Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1H-Indol-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to various biological targets, influencing pathways related to cell growth, apoptosis, and immune response. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: (1H-Indol-1-yl)(4-methoxyphenyl)methanone stands out due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

52498-87-0

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

indol-1-yl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C16H13NO2/c1-19-14-8-6-13(7-9-14)16(18)17-11-10-12-4-2-3-5-15(12)17/h2-11H,1H3

InChI Key

JHBJNRSAHCAKEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32

Origin of Product

United States

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